molecular formula C21H26O11 B2426002 (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 2872-65-3

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B2426002
CAS RN: 2872-65-3
M. Wt: 454.428
InChI Key: RPHXBVOPPUTUES-XDWAVFMPSA-N
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Description

The compound “(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is also known as “4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside”. It has a molecular formula of C21H26O11 and a molecular weight of 454.428 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including acetate esters and a methoxyphenyl group . The InChI code for this compound is 1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 454.43 g/mol . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been formed by a Koenigs–Knorr reaction, illustrating its use in chemical synthesis processes. It adopts a chair conformation in its crystal structure, emphasizing its geometric properties in chemical contexts (Mönch et al., 2013).

Application in Sugar Imine Synthesis

  • This molecule is used in the synthesis of new sugar imine molecules. Its synthesis involves the concept of click chemistry reaction mechanisms, indicating its role in innovative chemical synthesis techniques (Mohammed et al., 2020).

Role in N-Glucosylated Aniline Production

  • It's instrumental in the production of N-glucosylated anilines, showcasing its utility in synthesizing complex organic compounds with potential applications in various fields (Pogrebnoi, 2015).

Synthesis of C-linked Disaccharide Mimetics

  • The compound is used as a template for synthesizing C-linked disaccharide analogues. This demonstrates its importance in the creation of biologically active compounds, potentially useful in medical research (Harding et al., 2003).

Pharmaceutical Applications

  • Its derivatives have shown potential in pharmaceutical applications, especially in the synthesis of cytotoxic compounds used in cancer research (Meilert et al., 2004).

Role in Imaging Studies

  • It's been used in the synthesis of imaging study compounds, like 3′-deoxy-3′-fluorothymidine-5′-glucuronide, indicating its significance in the development of diagnostic tools (Harnor et al., 2014).

Library Synthesis for Biological Screening

  • This molecule has contributed to the synthesis of a diverse library of non-natural compounds for screening against various biological targets, showing its utility in drug discovery (Zaware et al., 2011).

Traditional Medicine and Biological Activity

  • Derivatives of this compound exhibit biological activities, such as anti-inflammatory and antifungal properties. This highlights its relevance in the development of new therapeutic agents (Ye et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXBVOPPUTUES-XDWAVFMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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